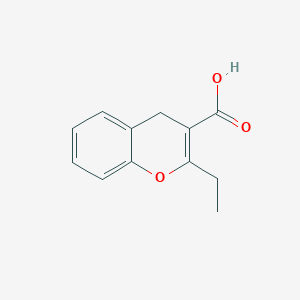

2-ethyl-4H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-4H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-10-9(12(13)14)7-8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXKPILAAQJECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261255 | |

| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-38-4 | |

| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromene-3-carboxylic acid typically involves the condensation of substituted benzaldehydes with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. One common method involves the use of calcium carbonate in ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

The anticancer potential of 2-ethyl-4H-chromene-3-carboxylic acid has been investigated in various studies, demonstrating its efficacy against multiple cancer cell lines.

- Cytotoxicity Studies : A series of derivatives of 2-amino-4H-chromenes were synthesized and evaluated for their cytotoxic effects on human tumor cells, including prostate and lung cancer lines. Notably, certain compounds exhibited IC50 values lower than 1 μM, indicating potent antitumor activity. Substitutions at specific positions on the chromene structure significantly enhanced cytotoxicity, particularly halogen substitutions at the third position .

- Mechanistic Insights : The mechanism of action involves inhibition of key enzymes such as topoisomerase and cytochrome P450, which are crucial for cancer cell proliferation. In silico analyses have also shown promising docking scores for these compounds against target enzymes, suggesting a strong binding affinity that could translate into effective therapeutic agents .

Synthetic Methodologies

The synthesis of this compound and its derivatives employs various innovative techniques that enhance yield and reduce environmental impact.

- One-Pot Reactions : Recent advancements include the use of one-pot three-component reactions that combine resorcinol, aromatic aldehydes, and malononitrile under mild conditions to produce chromene derivatives with high yields. This method not only simplifies the synthesis but also utilizes water as a solvent, promoting greener chemistry practices .

- Catalytic Approaches : The application of organocatalysts such as diethylamine has been shown to facilitate the synthesis of chromenes through reactions like Knoevenagel condensation and Michael addition. These methods have been optimized to achieve cleaner reactions with minimal by-products .

Therapeutic Applications

Beyond anticancer properties, this compound exhibits potential in other therapeutic areas:

- Anti-inflammatory Activity : Some derivatives have been tested for their ability to inhibit nuclear factor kappa B (NF-kB), a key player in inflammatory responses. Compounds derived from this chromene scaffold have shown promising results in reducing inflammation in preclinical models .

- Antifungal Properties : In addition to anticancer effects, certain 2-amino-3-cyano-4H-chromenes have demonstrated antifungal activity against various Candida species, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic purposes .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the successful application of this compound derivatives in drug development:

- Development of KL-1156 : This compound was modified to enhance its antitumor efficacy against lung cancer cells. The study revealed that specific structural modifications led to improved potency against NF-kB mediated transcriptional activity .

- Combination Therapies : Research indicates that combining chromene derivatives with established chemotherapeutics like cisplatin enhances treatment efficacy in advanced solid tumors, showcasing their potential in combination therapy strategies.

Mechanism of Action

The mechanism of action of 2-ethyl-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of chromene derivatives are highly dependent on substituents at the 2-, 3-, 4-, and 7-positions. Below is a comparative analysis of key analogs:

Key Observations :

Physicochemical Properties

Substituents significantly influence solubility, melting points, and stability:

Biological Activity

2-Ethyl-4H-chromene-3-carboxylic acid, a member of the chromene family, has garnered attention for its diverse biological activities. This compound features a chromene core with an ethyl group at the second position and a carboxylic acid group at the third position, which contributes to its pharmacological potential. Below is a detailed exploration of its biological activity, mechanisms of action, and research findings.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Anticancer : Demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial : Exhibits activity against bacteria and fungi.

- Anticonvulsant : Potentially effective in seizure management.

- Antidiabetic : May influence glucose metabolism and insulin sensitivity.

- Anticholinesterase : Inhibits the enzyme acetylcholinesterase, relevant for Alzheimer's disease treatment.

- Antituberculosis : Shows promise in combating tuberculosis infections.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Interaction : This compound interacts with key enzymes such as cytochrome P450, influencing metabolic pathways critical for drug metabolism and detoxification .

- Cell Signaling Modulation : It affects cell signaling pathways by modulating kinase activity, which plays a crucial role in cell proliferation and survival .

- Receptor Binding : The compound can bind to specific receptors on cell membranes, initiating intracellular signaling cascades that lead to various cellular responses .

Anticancer Activity

A variety of studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several tumor cell lines, including HCT116 (colon carcinoma) and MDA-MB231 (breast cancer) . For instance, one study reported a 63% reduction in cell viability at a concentration of 25 μM against PC3 prostate cancer cells .

| Cell Line | IC50 (μM) | % Cell Viability at 25 μM |

|---|---|---|

| HCT116 | 20 | 40% |

| MDA-MB231 | 25 | 50% |

| PC3 | 25 | 63% |

Antimicrobial Activity

Research indicates that derivatives of chromene, including this compound, possess antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Antidiabetic Effects

Studies suggest that this compound may enhance insulin sensitivity and improve glucose metabolism in animal models. The exact mechanisms are still under investigation but may involve modulation of metabolic pathways related to glucose homeostasis .

Case Studies

- Crolibulin Clinical Trials : A related chromene derivative, Crolibulin (EPC2407), has been evaluated in clinical trials for its anticancer properties. It demonstrated efficacy in combination with cisplatin in treating advanced solid tumors . This highlights the potential therapeutic applications of chromene derivatives.

- Protein Kinase Inhibition : In vitro studies have shown that certain chromene derivatives can inhibit specific protein kinases associated with cancer progression. For example, compounds derived from 2-phenylamino-4H-chromene exhibited significant inhibition of HsCK1e and other kinases at concentrations around 1 μM .

Q & A

Q. What are the established synthetic routes for 2-ethyl-4H-chromene-3-carboxylic acid, and how can reaction yields be optimized?

A common method involves the oxidation of 2-ethyl-4H-chromene-3-carbaldehyde using sodium chlorite (NaClO₂) in aqueous solution with catalytic sodium bisulfite (NaHSO₃). The reaction proceeds under mild conditions (room temperature, 4–6 hours), yielding the carboxylic acid derivative after purification via recrystallization . Optimization strategies include:

- Solvent selection : Dichloromethane (DCM) or ethyl acetate improves solubility of intermediates.

- Catalyst tuning : Adjusting NaHSO₃ stoichiometry to minimize side reactions.

- Temperature control : Excess heat may degrade the aldehyde precursor, reducing yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the chromene scaffold (e.g., δ ~6.5–8.0 ppm for aromatic protons, δ ~170–180 ppm for carboxylic carbon) and ethyl substituents (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) .

- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1600 cm⁻¹ (chromene C=C) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemical integrity (e.g., C–C bond lengths of ~1.48 Å in the chromene ring) .

Q. How can researchers validate the purity of synthesized this compound?

- HPLC with UV detection : Use a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities at 254 nm .

- Melting point analysis : Compare observed melting points with literature values (e.g., 210–215°C for the pure compound) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for 2-ethyl-4H-chromene derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .

- Structural modifications : Introduce substituents (e.g., halogens at C-6/C-8) to probe structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., anti-inflammatory activity correlates with electron-withdrawing groups) .

Q. How can enantiomeric resolution of this compound derivatives be achieved?

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps to control stereochemistry .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Molecular docking : Analyze binding affinity to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), bioavailability scores (~0.55), and blood-brain barrier permeability .

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in chromene derivatives?

- SHELXL refinement : Optimize H-atom positions using restraints (e.g., AFIX 43 for methyl groups) and validate via R-factor convergence (<5%) .

- Twinned data handling : Apply HKLF 5 format in SHELXL to refine pseudo-merohedral twinning .

Methodological Challenges

Q. What experimental design considerations are critical for in vivo studies of this compound?

- Dose optimization : Conduct dose-ranging studies in rodent models (e.g., 10–100 mg/kg oral administration) to balance efficacy and toxicity .

- Metabolite tracking : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .

Q. How can researchers address low solubility of this compound in aqueous buffers?

- Salt formation : React with sodium bicarbonate to generate the water-soluble sodium salt .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance bioavailability .

Data Reproducibility and Ethics

Q. What frameworks ensure reproducibility in studies involving chromene derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.